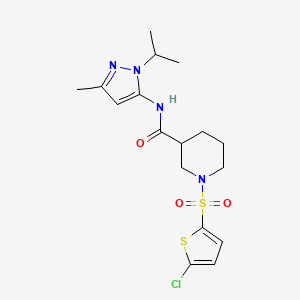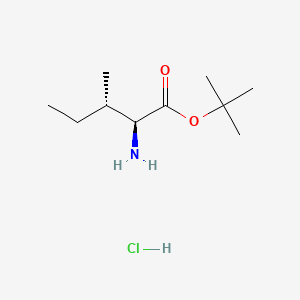![molecular formula C19H14N4O B2746249 N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide CAS No. 866018-36-2](/img/structure/B2746249.png)
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole derivatives, like the one , has been a topic of interest in recent years . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders . The synthesis of such compounds often involves the investigation of novel methods .Molecular Structure Analysis
The molecular structure of “N’-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide” is complex, and its analysis would require advanced spectroscopic techniques . Vibrational spectral analysis using FT-IR and FT-Raman spectroscopy can be used to study the molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .科学的研究の応用
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds, organic compounds, and pharmaceuticals. It has also been used in the synthesis of various polymers, such as polyurethanes and polyimides. The compound has also been studied for its potential applications in the fields of biochemistry, molecular biology, and pharmacology.
作用機序
The mechanism of action of N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide is not yet fully understood. However, it is believed that the compound has an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. This inhibition is thought to be due to the compound’s ability to bind to specific enzyme sites. In addition, the compound has also been found to bind to certain cell surface receptors, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
This compound(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has been studied for its biochemical and physiological effects. Studies have found that the compound has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have a mild analgesic effect, and to possess antioxidant properties. In addition, the compound has been found to have a protective effect against certain types of cancer.
実験室実験の利点と制限
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and is available in a variety of forms. In addition, it is relatively stable and non-toxic, making it suitable for use in a wide range of experiments. However, the compound is relatively expensive, and the reaction conditions for its synthesis can be difficult to control.
将来の方向性
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the compound’s biochemical and physiological effects, as well as its potential applications in the fields of biochemistry, molecular biology, and pharmacology. In addition, further research could focus on optimizing the synthesis conditions for the compound, as well as exploring new methods for its synthesis. Finally, further research could focus on exploring the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory, anti-bacterial, or anti-fungal agent.
合成法
N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide can be synthesized from the reaction of 3-methylindole and quinoline-6-carbohydrazide in the presence of an acid catalyst. The reaction takes place at a temperature of 140°C for a period of 8 hours, and yields a product with a purity of 95%. The reaction can also be carried out using a base catalyst, such as potassium carbonate, at a temperature of 170°C for a period of 3 hours.
特性
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJPEBFFNMLZQL-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5-phenyl-2-furyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2746166.png)




![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)
![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)


![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)

![3-(3-hydroxypropyl)-8-[(4-methoxyphenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2746187.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2746189.png)